1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
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Overview
Description
The compound “1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . The presence of a thiol (-SH) group and two phenyl rings, one of which is substituted with a chlorine atom, further characterizes this compound.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the imidazole and phenyl rings, the electronegativity of the chlorine atom, and the polarity of the thiol group. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors. The imidazole ring might participate in nucleophilic substitution or electrophilic aromatic substitution reactions. The thiol group is a relatively strong nucleophile and can be oxidized to form disulfides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a chlorine atom would likely make the compound relatively nonpolar, while the thiol group could contribute to polarity and potential hydrogen bonding .Scientific Research Applications
Microwave-Assisted Synthesis and Crystal Structure Analysis
1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was synthesized using a microwave oven. X-ray diffraction studies confirmed its structure, providing insights into its potential applications in crystallography and materials science (Saberi et al., 2009).
Structural Studies and Molecular Analysis
Studies on compounds like 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, related to the imidazole class, have been conducted to understand their crystal structures. Such analysis is crucial for applications in molecular design and pharmaceutical research (Sharma et al., 2017).
Clotrimazole - An Antifungal Drug
The antifungal drug clotrimazole, which has a similar structure to 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, was studied for its molecular conformation. This research is significant for understanding the drug's mechanism of action and for developing new antifungal agents (Song & Shin, 1998).
Formal Hydroamination of Styrenes
1-Phenyl-1H-tetrazole-5-thiol, a compound in the same class, was used in hydroamination of styrenes, demonstrating the potential of such compounds in organic synthesis and catalysis (Savolainen, Han, & Wu, 2014).
Mesoionic Compounds and Their Biological Activity
Research on mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones, which are structurally related to the compound , explored their biological activities, indicating their potential in pharmaceutical applications (2022).
Exploration of Antifungal, Antimicrobial, and Anti-inflammatory Properties
Several studies have been conducted on various imidazole derivatives for their antimicrobial, antifungal, and anti-inflammatory properties. These findings highlight the potential therapeutic applications of such compounds in medicine (Gomha, Salah, & Abdelhamid, 2014; B'Bhatt & Sharma, 2017; Lokeshwari et al., 2017)(https://consensus.app/papers/synthesis-activity-pyrazole-nucleus-containing-bbhatt/bf54ceb3b6615f3db156c052bab58892/?utm_source=chatgpt)(https://consensus.app/papers/synthesis-novel-2pyrazoline-analogues-effect-mediated-lokeshwari/6277fe12b42c54da890360d8e9b29141/?utm_source=chatgpt).
Corrosion Inhibition Studies
Imidazole derivatives have been studied for their corrosion inhibition properties, particularly in the context of protecting metals like steel, showcasing their application in industrial and engineering fields (Ouakki et al., 2019).
Novel Imidazoles as Antimicrobial Agents
Research into novel imidazoles highlights their potential as powerful antimicrobial agents, an area of growing interest in medical research and drug development (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , are known to interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including oxidative phosphorylation
Pharmacokinetics
Related compounds are known to be metabolized in the liver, primarily by the cyp2d6 enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Related compounds have been shown to have various effects, including inhibitory effects on oxidative phosphorylation
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-4-8-13(9-12)18-14(10-17-15(18)19)11-5-2-1-3-6-11/h1-10H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRUCDUIWBUCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30192-78-0 |
Source
|
Record name | 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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